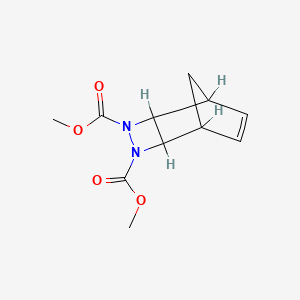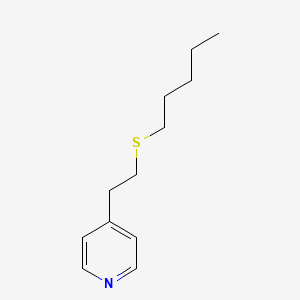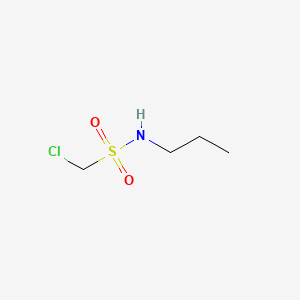
1-Chloro-N-propylmethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-N-propylmethanesulfonamide is an organic compound with the molecular formula C4H10ClNO2S. It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a chlorinated alkyl chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloro-N-propylmethanesulfonamide can be synthesized through several methods. One common approach involves the reaction of propylamine with methanesulfonyl chloride in the presence of a base, followed by chlorination. The reaction conditions typically include:
Reactants: Propylamine, methanesulfonyl chloride, and a chlorinating agent such as thionyl chloride.
Solvent: Anhydrous conditions using solvents like dichloromethane.
Temperature: The reaction is usually carried out at low temperatures to control the exothermic nature of the reactions.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-N-propylmethanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The sulfonamide group can participate in redox reactions, altering the oxidation state of the sulfur atom.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products such as N-alkylsulfonamides or thiolsulfonamides are formed.
Oxidation Products: Sulfonic acids or sulfonyl chlorides.
Reduction Products: Sulfinamides or sulfenamides.
Aplicaciones Científicas De Investigación
1-Chloro-N-propylmethanesulfonamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of sulfonamide-sensitive enzymes.
Medicine: Explored for its antimicrobial properties, as sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-Chloro-N-propylmethanesulfonamide involves its interaction with biological molecules, particularly enzymes. The sulfonamide group mimics the structure of p-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound disrupts the synthesis of folic acid, which is essential for DNA replication and cell division in bacteria .
Comparación Con Compuestos Similares
1-Chloro-N-propylmethanesulfonamide can be compared with other sulfonamide derivatives:
Similar Compounds: Sulfacetamide, sulfamethoxazole, and sulfanilamide.
Propiedades
Número CAS |
51821-36-4 |
|---|---|
Fórmula molecular |
C4H10ClNO2S |
Peso molecular |
171.65 g/mol |
Nombre IUPAC |
1-chloro-N-propylmethanesulfonamide |
InChI |
InChI=1S/C4H10ClNO2S/c1-2-3-6-9(7,8)4-5/h6H,2-4H2,1H3 |
Clave InChI |
RUJVGNSGPLUACC-UHFFFAOYSA-N |
SMILES canónico |
CCCNS(=O)(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


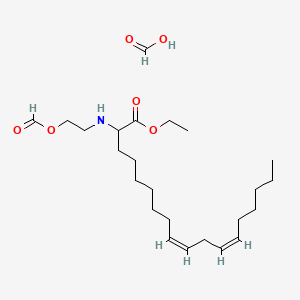
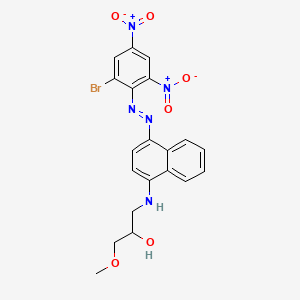
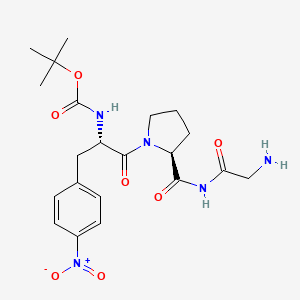
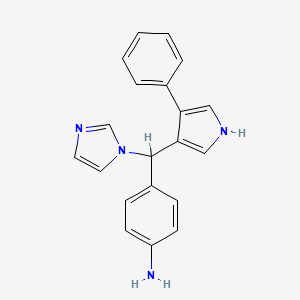

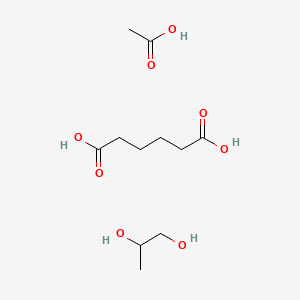
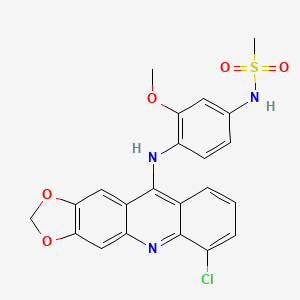

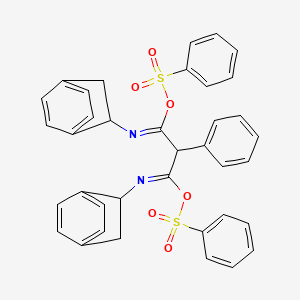
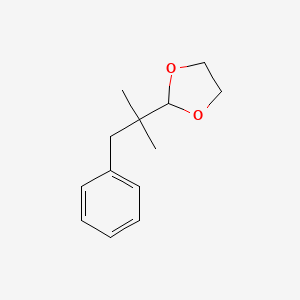
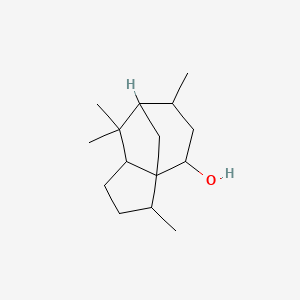
![Tributyl[(2,3-dibromo-2-methylpropionyl)oxy]stannane](/img/structure/B12686587.png)
